molecular formula C11H9N B098892 1-(prop-2-yn-1-yl)-1H-indole CAS No. 19017-00-6

1-(prop-2-yn-1-yl)-1H-indole

Cat. No.: B098892
CAS No.: 19017-00-6
M. Wt: 155.2 g/mol
InChI Key: YOQSGKCJBGEXMU-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)-1H-indole is an organic compound that belongs to the indole family, characterized by a fused benzene and pyrrole ring structure. The presence of a prop-2-yn-1-yl group attached to the nitrogen atom of the indole ring makes this compound unique. Indole derivatives are widely studied due to their significant biological and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Prop-2-yn-1-yl)-1H-indole can be synthesized through various methods. One common approach involves the alkylation of indole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of phase transfer catalysis and microwave-assisted synthesis are also explored to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-yn-1-yl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Prop-2-yn-1-yl)-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(prop-2-yn-1-yl)-1H-indole involves its interaction with various molecular targets. The prop-2-yn-1-yl group can undergo nucleophilic addition reactions, while the indole ring can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-(Prop-2-yn-1-yl)-1H-indole stands out due to its unique structural features, particularly the combination of the indole ring and the prop-2-yn-1-yl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

IUPAC Name

1-prop-2-ynylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N/c1-2-8-12-9-7-10-5-3-4-6-11(10)12/h1,3-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQSGKCJBGEXMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the structure of 1-(prop-2-yn-1-yl)-1H-indole and how does this relate to its synthetic utility?

A1: this compound, also known as Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate, features a propargyl group attached to the nitrogen atom of the indole ring. This structural feature is particularly important because it allows this compound to act as a versatile building block in Sonogashira cross-coupling reactions []. The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds, specifically by coupling a terminal alkyne with an aryl or vinyl halide. The presence of the propargyl group in this compound provides the terminal alkyne necessary for this reaction to occur. This makes it a valuable precursor for synthesizing more complex molecules with potential applications in various fields.

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